2,3-Diamino-3H-purin-6(7H)-one
Description
2,3-Diamino-3H-purin-6(7H)-one is a purine derivative characterized by amino groups at positions 2 and 3 of the purine core. Its molecular formula is C₅H₆N₆O, with a molecular weight of 166.14 g/mol. This compound shares structural similarities with natural nucleobases like guanine but features an additional amino group at position 3, which may enhance hydrogen-bonding capacity and alter biochemical interactions .
Properties
Molecular Formula |
C5H6N6O |
|---|---|
Molecular Weight |
166.14 g/mol |
IUPAC Name |
2,3-diamino-7H-purin-6-one |
InChI |
InChI=1S/C5H6N6O/c6-5-10-4(12)2-3(11(5)7)9-1-8-2/h1H,7H2,(H,8,9)(H2,6,10,12) |
InChI Key |
CXLCQQOLOJZNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-3H-purin-6(7H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine, the compound can be synthesized through a series of reactions involving amination, cyclization, and purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-3H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or halogenated compounds.
Scientific Research Applications
Radiosensitization
Research indicates that derivatives of 2,3-diamino-3H-purin-6(7H)-one can act as radiosensitizers, enhancing the effectiveness of radiotherapy in tumors that typically show poor sensitivity to radiation. A patent describes methods employing these compounds for treating proliferative diseases, highlighting their potential in improving cancer treatment outcomes by targeting DNA topoisomerase II, an enzyme crucial for DNA replication and repair .
Anticancer Activity
Studies have demonstrated that certain analogs of 2,3-diamino-3H-purin-6(7H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, N-(purin-6-yl)amino acids derived from this compound were synthesized and tested for their anticancer properties, showing promise in inhibiting tumor growth . The structure-activity relationship (SAR) studies further elucidate the modifications that enhance its efficacy against specific cancer types.
Trypanosomiasis
The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. A medicinal chemistry study identified diaminopurine derivatives that demonstrated significant antiparasitic activity with improved selectivity over human liver cells . The research focused on optimizing the structure through modifications at the C-2 and C-6 positions of the purine core to enhance bioavailability and therapeutic effectiveness.
Building Blocks in Medicinal Chemistry
2,3-Diamino-3H-purin-6(7H)-one serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives are used in the development of nucleoside analogs and other heterocyclic compounds with potential antiviral and anticancer properties. Recent advancements include the reductive amination of functionalized aldehydes with aniline derivatives of purines, which allows for the efficient synthesis of new N-alkylated derivatives .
Multicomponent Synthesis
Innovative synthetic strategies utilizing 2,3-diamino-3H-purin-6(7H)-one have been reported, including multicomponent reactions that yield C(8)-substituted purine derivatives. These methods facilitate the rapid generation of diverse chemical libraries for drug discovery purposes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,3-Diamino-3H-purin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogues and their distinguishing features are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| 2,3-Diamino-3H-purin-6(7H)-one | C₅H₆N₆O | 166.14 | 2-amino, 3-amino | Enhanced H-bonding potential; potential nucleobase analog |
| Guanine (2-Amino-1H-purin-6(7H)-one) | C₅H₅N₅O | 151.13 | 2-amino | Natural nucleobase; forms base pairs with cytosine |
| 3-Propyl-3H-purin-6(7H)-one | C₈H₁₀N₄O | 178.19 | 3-propyl | Increased hydrophobicity; altered solubility profile |
| 2-Amino-7-benzyl-3H-purin-6-one | C₁₂H₁₂N₅O | 258.26 | 7-benzyl, 2-amino | Aromatic bulk; potential for enhanced membrane permeability |
| 2-(Methylamino)-6,7-dihydro-3H-purin-6-one | C₆H₈N₆O | 180.17 | 2-methylamino | Reduced steric hindrance; modified interaction with enzymes |
| 8-(Diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one | C₁₄H₂₄N₆O | 300.38 | 8-(diethylaminomethyl), 2-(dimethylamino), 3,7-dimethyl | High lipophilicity; tertiary amino groups influence basicity and solubility |
Biological Activity
2,3-Diamino-3H-purin-6(7H)-one, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
2,3-Diamino-3H-purin-6(7H)-one is characterized by its purine structure, which plays a crucial role in its biological interactions. The compound can be synthesized through various organic reactions, often involving cyclization and amination processes. Its chemical reactivity allows it to participate in oxidation, reduction, and substitution reactions, which can modify its biological properties.
The biological activity of 2,3-Diamino-3H-purin-6(7H)-one primarily stems from its ability to interact with nucleic acids and inhibit specific enzymes. Research indicates that this compound can bind to the active sites of certain enzymes, effectively blocking their function. For instance, it has been shown to interfere with DNA and RNA synthesis by disrupting the normal functioning of nucleic acid polymerases.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes:
- Nucleoside Phosphorylase : It exhibits significant inhibitory activity against human purine nucleoside phosphorylase (PNP), which is crucial for purine metabolism .
- Aurora Kinases : Analogous compounds have demonstrated the ability to inhibit Aurora kinases, leading to cell cycle arrest in cancer cells .
Antitumor Activity
Several studies have highlighted the antitumor potential of 2,3-Diamino-3H-purin-6(7H)-one:
- In vitro studies on breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines showed that this compound induces cell cycle arrest in the G2/M phase. The presence of p53 mutations in these cells enhances the efficacy of the compound .
- A comparative analysis indicated that while less potent than some analogs like reversine, it still effectively caused polyploidy and morphological changes indicative of apoptosis in treated cells .
Case Studies
- MCF-7 and HCT116 Cell Lines : A study demonstrated that treatment with 2,3-Diamino-3H-purin-6(7H)-one resulted in significant G2/M phase arrest at concentrations as low as 5 µM. This effect was more pronounced in p53-deficient cells .
- Trypanosomatid Parasites : In another study focusing on trypanosomatid parasites such as T. cruzi and T. brucei, various nucleoside analogs were screened for activity. While specific results for 2,3-Diamino-3H-purin-6(7H)-one were not detailed, similar compounds showed promising selective activity against these pathogens .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
